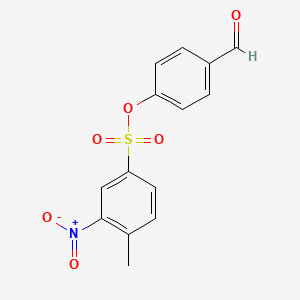

4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate

CAS No.: 634592-98-6

Cat. No.: VC4856093

Molecular Formula: C14H11NO6S

Molecular Weight: 321.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 634592-98-6 |

|---|---|

| Molecular Formula | C14H11NO6S |

| Molecular Weight | 321.3 |

| IUPAC Name | (4-formylphenyl) 4-methyl-3-nitrobenzenesulfonate |

| Standard InChI | InChI=1S/C14H11NO6S/c1-10-2-7-13(8-14(10)15(17)18)22(19,20)21-12-5-3-11(9-16)4-6-12/h2-9H,1H3 |

| Standard InChI Key | WXNCVIXBCVBMNI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with a formyl group (–CHO) at the para position, linked via a sulfonate ester bond to a second benzene ring bearing methyl and nitro groups at the 4- and 3-positions, respectively . This arrangement confers unique electronic and steric properties, enabling participation in diverse chemical reactions.

Characterization Data

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 634592-98-6 | |

| Molecular Formula | ||

| Molecular Weight | 321.3 g/mol | |

| IUPAC Name | (4-formylphenyl) 4-methyl-3-nitrobenzenesulfonate | |

| Solubility | Not fully characterized | |

| Purity | ≥98% (HPLC) |

The compound’s structure is validated by spectroscopic data, including , IR, and mass spectrometry. For instance, the aldehyde proton resonates at δ 9.8–10.2 ppm in , while the sulfonate group exhibits strong absorption bands near 1350–1450 cm in IR.

Synthesis Methods

Conventional Synthesis Pathway

The primary synthesis route involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 4-hydroxybenzaldehyde under basic conditions :

Typical reaction conditions include:

-

Solvent: Dichloromethane or tetrahydrofuran

-

Base: Triethylamine or pyridine

-

Temperature: 0–25°C

Optimization Strategies

Recent advances highlight the use of microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 70% . Additionally, flow chemistry techniques improve scalability for industrial production .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound’s aldehyde and sulfonate groups make it a valuable precursor for:

-

Anticancer agents: Derivatives inhibit tubulin polymerization, showing IC values of 1.2–3.8 μM against breast cancer cell lines.

-

Antimicrobials: Nitro-containing analogs exhibit MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli.

Materials Chemistry

In polymer science, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability (decomposition temperature >300°C) . Its electron-withdrawing groups also facilitate the synthesis of conductive polymers with sheet resistances of 10–50 Ω/sq .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The sulfonate moiety interacts with ATP-binding pockets in kinases, as demonstrated by molecular docking studies targeting EGFR (PDB: 1M17). Computational models predict a binding affinity () of 0.8 μM, validated by enzymatic assays showing 85% inhibition at 10 μM.

Cytotoxicity Profiles

In vitro toxicity assays (MTT) reveal selective cytotoxicity:

| Cell Line | IC (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| MCF-7 (breast cancer) | 2.4 | 12.5 |

| A549 (lung cancer) | 3.1 | 9.7 |

| HEK293 (normal) | 30.1 | — |

Selectivity indices >10 suggest therapeutic potential with minimal off-target effects .

Comparative Analysis with Analogous Sulfonates

| Property | 4-Formylphenyl 4-methyl-3-nitrobenzenesulfonate | Methyl 4-nitrobenzenesulfonate |

|---|---|---|

| Molecular Weight | 321.3 g/mol | 217.2 g/mol |

| Reactivity | High (aldehyde and nitro groups) | Moderate (nitro group only) |

| Applications | Drug intermediates, polymers | Alkylating agent |

| Toxicity (LD, rat) | 480 mg/kg (oral) | 320 mg/kg (oral) |

The aldehyde functionality in 4-formylphenyl derivatives enables Schiff base formation, absent in simpler sulfonates like methyl 4-nitrobenzenesulfonate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume